molecular formula C9H11N3 B11919032 Quinazolin-1(2H)-ylmethanamine CAS No. 62495-50-5

Quinazolin-1(2H)-ylmethanamine

Cat. No.: B11919032
CAS No.: 62495-50-5
M. Wt: 161.20 g/mol
InChI Key: TYUWHOZZYQPWAI-UHFFFAOYSA-N
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Description

Quinazolin-1(2H)-ylmethanamine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The quinazoline scaffold is a recognized "privileged structure" due to its wide spectrum of pharmacological activities, making it a valuable template for developing new therapeutic agents . Researchers utilize this compound primarily in the design and synthesis of molecules with potential anticancer properties. Quinazoline derivatives are known to act through multiple mechanisms, including the inhibition of key kinase enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical targets in oncology . Beyond oncology, the core structure shows promise in other therapeutic areas. The inherent stability and lipophilicity of the quinazoline ring can facilitate blood-brain barrier penetration, making it a scaffold of interest for central nervous system (CNS) drug development, including agents with anticonvulsant or sedative-hypnotic activity . Furthermore, the structural motif is found in compounds exhibiting antimicrobial, anti-inflammatory, and antioxidant effects, providing a broad platform for investigating new anti-infective and cytoprotective agents . The specific amine functional group on the methanamine linker in this compound offers a reactive handle for further chemical modification, allowing researchers to create diverse libraries of derivatives through coupling with various carboxylic acids, sulfonyl chlorides, or aldehydes. This adaptability makes it an ideal intermediate for constructing more complex molecules, such as hybrid compounds designed to engage multiple biological targets simultaneously .

Properties

CAS No.

62495-50-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2H-quinazolin-1-ylmethanamine

InChI

InChI=1S/C9H11N3/c10-6-12-7-11-5-8-3-1-2-4-9(8)12/h1-5H,6-7,10H2

InChI Key

TYUWHOZZYQPWAI-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC=CC=C2N1CN

Origin of Product

United States

Preparation Methods

Procedure

  • Quinazolinone Synthesis : Begin with the Niementowski reaction, condensing anthranilic acid with formamide under microwave irradiation to yield 3,4-dihydro-4-oxoquinazoline (3a ).

  • Alkylation : React 3a with Boc-NH-CH2-Br in dry DMF using potassium tert-butoxide (KOt-Bu) as a base. Stir the mixture at room temperature for 15–30 minutes, followed by aqueous workup and column purification.

  • Deprotection : Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Optimization Insights

  • Base Selection : KOt-Bu outperforms weaker bases like NaHCO3, minimizing side reactions such as O-alkylation.

  • Solvent : Anhydrous DMF ensures solubility of both quinazolinone and the alkylating agent.

  • Yield : Preliminary trials with analogous alkylations report yields of 58–76%.

Nucleophilic Displacement on Halomethyl-Quinazolinone Derivatives

This method leverages halomethyl-quinazolinone intermediates, where a halogen substituent at the N1 position is displaced by ammonia or amines. The approach mirrors the nucleophilic substitution reactions employed in sulfonamide-functionalized quinazolinone synthesis.

Procedure

  • Halomethyl-Quinazolinone Synthesis : React 3,4-dihydro-4-oxoquinazoline (3a ) with paraformaldehyde and hydrochloric acid to form the chloromethyl derivative.

  • Ammonolysis : Treat the chloromethyl intermediate with aqueous ammonia (25–28%) in ethanol under reflux for 6–12 hours.

Challenges

  • Intermediate Stability : Chloromethyl-quinazolinones are prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions.

  • Ammonia Concentration : Higher concentrations (≥25%) prevent dimerization and improve displacement efficiency.

Reductive Amination of Quinazolinone Ketones

Reductive amination offers a route to introduce aminomethyl groups via carbonyl intermediates. While quinazolinones typically lack ketone functionality at N1, this can be introduced through directed ortho-metalation or Friedel-Crafts acylation.

Procedure

  • Ketone Introduction : Treat 3,4-dihydro-4-oxoquinazoline (3a ) with acetyl chloride in the presence of AlCl3 to install a ketone group at the C2 position.

  • Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6.

Limitations

  • Regioselectivity : Friedel-Crafts acylation may yield mixtures of C2 and C6 ketones, necessitating chromatographic separation.

  • Yield : Reported reductive amination yields for similar scaffolds range from 45–62%.

Cyclization of Anthranilic Acid Derivatives with Aminomethyl Components

Modifying the classical Niementowski synthesis, this method incorporates aminomethyl groups during the cyclization step. Researchers have successfully synthesized 3-substituted quinazolinones via analogous strategies.

Procedure

  • Anthranilic Acid Modification : React anthranilic acid with glyoxylic acid and ammonium chloride to form 2-(aminomethyl)anthranilic acid.

  • Cyclization : Heat the modified anthranilic acid with formamide at 130°C for 4 hours to yield Quinazolin-1(2H)-ylmethanamine.

Key Considerations

  • Reagent Ratios : A 1:2 molar ratio of anthranilic acid to glyoxylic acid ensures complete aminomethylation.

  • Microwave Assistance : Cyclization time can be reduced to 30 minutes using microwave irradiation at 150°C.

Copper-Catalyzed Coupling with Aminomethylamines

Building on copper-mediated cross-coupling methodologies, this approach adapts the imidoylative cyclocondensation reported by ACS researchers. By employing aminomethylamines as coupling partners, the N1 position can be functionalized.

Procedure

  • Isocyanobenzoate Preparation : Synthesize ethyl 2-isocyanobenzoate (1a ) from anthranilic acid via formylation and phosphorylation.

  • Coupling Reaction : React 1a with 2-aminoethylamine in the presence of Cu(OAc)2·H2O and Et3N under microwave irradiation (150°C, 20 minutes).

  • Cyclization : Acidic workup induces cyclization to form the quinazolinone core.

Advantages

  • Catalyst Efficiency : Cu(OAc)2·H2O (5 mol%) suffices for complete conversion.

  • Functional Group Tolerance : Aliphatic and aromatic amines are compatible, enabling diverse analogs .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-1(2H)-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

Anticancer Activity

Quinazolin-1(2H)-ylmethanamine derivatives have been extensively studied for their anticancer properties. Notable findings include:

  • Inhibition of Cancer Cell Proliferation: Compounds derived from quinazoline have been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancers. For instance, a study demonstrated that specific derivatives exhibited IC50 values in the micromolar range against multiple tumor-derived cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action: The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with the colchicine binding site, which disrupts microtubule dynamics essential for cell division .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of quinazoline derivatives:

  • Inflammation Inhibition: Certain compounds have been synthesized that exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent .

Antimicrobial Activity

This compound has also shown efficacy against various pathogens:

  • Broad Spectrum Activity: Studies indicate that quinazoline derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Anticonvulsant Effects

Some quinazoline derivatives have been evaluated for their anticonvulsant activity:

  • Potent Anticonvulsants: Certain compounds demonstrated significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .

Data Tables

Activity Compound IC50 (μM) Cell Line Reference
Anticancer4-pyrrylamino quinazolines0.5DU145 (Prostate)
Anti-inflammatoryN-(4-fluorophenyl)quinazolin-4-amine1.0RAW 264.7 (Macrophages)
AntimicrobialQuinazoline derivative0.8E. coli
AnticonvulsantQuinazoline derivative0.6Pentylenetetrazole model

Case Study 1: Anticancer Development

A series of quinazoline derivatives were synthesized based on gefitinib's structure and evaluated against pancreatic cancer cell lines (Miapaca2). The modifications led to enhanced antitumor activity compared to the parent compound, demonstrating the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Screening

Research conducted by Bansal et al. synthesized a novel class of quinazoline derivatives that were screened for anti-inflammatory activity. One compound showed significant efficacy compared to indomethacin, highlighting the potential for developing new anti-inflammatory drugs from this scaffold .

Mechanism of Action

The mechanism of action of Quinazolin-1(2H)-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural Features

The table below compares Quinazolin-1(2H)-ylmethanamine with structurally related methanamine derivatives:

Compound Name Core Heterocycle Substituents Molecular Formula Key Structural Differences
This compound Quinazoline (C8H6N2) -CH2NH2 at position 1 C9H10N3 Bicyclic with two nitrogen atoms
Quinolin-2-ylmethanamine Quinoline (C9H7N) -CH2NH2 at position 2 C10H10N2 Monocyclic with one nitrogen atom
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Imidazole (C3H4N2) -CH2NH2 at position 2; benzyl at N1 C11H13N3 Five-membered ring with two nitrogen atoms
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine Imidazole (C3H4N2) -CH2NH2 at position 2; phenylethyl at N1 C12H15N3 Extended alkyl chain substituent

Key Observations :

  • Imidazole-based methanamines (e.g., ) exhibit greater structural flexibility due to smaller ring systems and variable N-substituents .

Physicochemical Properties

Property This compound Quinolin-2-ylmethanamine 1-(1-Benzyl-1H-imidazol-2-yl)methanamine [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine
Molecular Weight (g/mol) ~159 (estimated) 158.20 175.25 201.27
TPSA (Ų) ~60 (estimated) 38.91 ~50 (estimated) ~50 (estimated)
Hydrogen Bond Donors 1 (NH2) 1 (NH2) 1 (NH2) 1 (NH2)
LogP (Predicted) ~1.5 (moderate lipophilicity) 1.78 1.92 2.31
Solubility (ESOL LogS) -2.5 to -3.0 (low) -2.05 Not reported Not reported

Key Observations :

  • This compound’s higher TPSA (due to two nitrogens in the quinazoline core) may reduce cell permeability compared to quinoline derivatives .

Biological Activity

Quinazolin-1(2H)-ylmethanamine, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and case studies related to this compound, supported by data tables and research findings.

Overview of this compound

Quinazoline derivatives, including this compound, are known for their significant pharmacological potential. They exhibit a variety of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The structural modifications in these compounds often lead to enhanced bioactivity, making them valuable in drug design.

Biological Activities

1. Anticancer Activity

This compound and its analogues have demonstrated notable anticancer properties. A study highlighted the synthesis of quinazolinone derivatives that showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values ranged from 2.90 µM to 18.60 µM, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
6HCT-1162.90 - 6.40
10MDA-MB-2310.36 - 40.90
13MCF-725.36% apoptosis induced

2. Anti-inflammatory Properties

Research has shown that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For instance, certain hybrids exhibited superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with IC50 values significantly lower than standard treatments .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Studies indicate that these compounds can effectively combat various bacterial strains, including Mycobacterium tuberculosis. One study reported that specific derivatives displayed potent activity against multi-drug resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish their pharmacological effects.

Key Findings:

  • Substituents: Hydroxyl groups at the ortho position on phenyl rings significantly improve antioxidant and anticancer activities.
  • Linkers: The introduction of linkers between quinazoline and other pharmacophores can enhance selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

ModificationImpact on Activity
Hydroxyl groupIncreased antioxidant activity
Bulky substituentsEnhanced anticancer potency
Linker typesImproved selectivity for COX enzymes

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of quinazolinone derivatives bearing a triazole moiety, which were evaluated for their antiproliferative effects against multiple cancer cell lines. Notably, compound 13 showed significant cytotoxicity and induced apoptosis in HCT-116 cells through mechanisms involving Bcl-2 and p53 modulation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the development of quinazoline benzoates as potential anti-tuberculosis agents. Several compounds demonstrated promising results against M. tuberculosis, with one compound exhibiting an IC50 value significantly lower than traditional treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinazolin-1(2H)-ylmethanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with quinazoline derivatives. For example, and highlight the use of solvent selection (e.g., ethanol or DMF), catalysts (e.g., Fe₃O₄@SiO₂@-proline), and temperature control (80–120°C) to optimize yields. Key steps include cyclization of precursors (e.g., 2-aminobenzonitrile derivatives) followed by functionalization with methanamine groups. To improve yields:

  • Use polar aprotic solvents to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
  • Purify via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How can physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?

  • Methodological Answer :

  • Solubility : Perform shake-flask assays in buffers (pH 1–12) or organic solvents, followed by UV-Vis quantification .
  • logP : Use reversed-phase HPLC with a calibrated C18 column and reference standards .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315-H319-H335) .
  • Work under fume hoods to avoid inhalation (P261-P305+P351+P338).
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and drug activity of this compound derivatives?

  • Methodological Answer :

  • Global Reactivity Parameters : Calculate electrophilicity index (ω), chemical potential (μ), and hardness (η) using Gaussian or ORCA software. and show strong correlations (R² > 0.9) between DFT-derived hardness (η) and experimental drug activity for benzoquinazolinones.
  • Fukui Functions : Analyze nucleophilic/electrophilic sites via Hirshfeld charges. Substituents (e.g., -OH, -Cl) on the quinazoline ring significantly alter Fukui indices at N and O atoms, influencing binding affinity .

Q. How should researchers resolve contradictions between theoretical and experimental bioactivity data for this compound analogs?

  • Methodological Answer :

  • Validation : Cross-check computational models (e.g., AM1 vs. ab-initio methods) with in vitro assays (e.g., enzyme inhibition). notes AM1 semi-empirical methods may underperform for certain substituents (-NH₂, -CH₃).
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets (e.g., 6-31G** vs. cc-pVTZ) in DFT calculations .

Q. What strategies enhance the structural diversity of this compound for SAR studies?

  • Methodological Answer :

  • Functionalization : Introduce substituents at positions 2, 4, and 6 of the quinazoline core via Buchwald-Hartwig amination or Suzuki coupling .
  • Heterocyclic Hybrids : Fuse with pyrazole or triazole rings (e.g., via [3+2] cycloaddition) to modulate pharmacokinetic properties .

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